N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine
Description
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . The specific structure of this compound combines the coumarin moiety with a norleucine derivative, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-5-7-8-16(21(25)26)22-20(24)13(4)27-17-10-9-15-14(6-2)11-18(23)28-19(15)12(17)3/h9-11,13,16H,5-8H2,1-4H3,(H,22,24)(H,25,26) |
InChI Key |
MBSGLPJJKZLHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and norleucine.
Esterification: The hydroxyl group of the coumarin derivative is esterified with a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Coupling Reaction: The esterified coumarin is then coupled with norleucine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the coumarin moiety.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound effectively reduces the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Table 1: Summary of Anti-inflammatory Activity
| Cell Line | Cytokine Reduction (%) | Concentration (µM) |
|---|---|---|
| Macrophage | IL-1β: 70% | 10 |
| Macrophage | TNF-α: 65% | 10 |
Anticancer Properties
The compound has shown promise in various cancer models, particularly in small-cell lung cancer (SCLC) cell lines. Studies reveal that it exhibits dose-dependent cytotoxicity, primarily through mechanisms involving cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells.
Table 2: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H196 | 15 | Induction of apoptosis via ROS |
| NCI-H889 | 30 | Cell cycle arrest in S phase |
Inhibition of NF-kB in Inflammatory Models
A murine model of acute lung injury induced by LPS was treated with this compound. The results showed a marked reduction in markers of inflammation and oxidative stress, with histological analysis indicating decreased infiltration of inflammatory cells and lower levels of malondialdehyde, which signifies reduced lipid peroxidation.
Cytotoxicity in Cancer Cells
In a study involving SCLC cell lines, treatment with N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]propanoyl}norleucine resulted in significant reductions in cell viability at concentrations as low as 15 µM. The treated cells exhibited increased ROS levels and alterations in gene expression related to oxidative stress responses, indicating its potential for therapeutic applications against resistant cancer types.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The coumarin moiety may inhibit enzymes like DNA gyrase, while the norleucine derivative can interact with amino acid receptors. These interactions can lead to antimicrobial, anti-inflammatory, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory properties.
Norleucine derivatives: Studied for their potential therapeutic effects in various diseases
Uniqueness
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is unique due to its combined structure, which may enhance its biological activity and specificity compared to individual coumarin or norleucine derivatives .
Biological Activity
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that features a chromen derivative known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O4 |
| Molecular Weight | 420.50 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The chromen moiety may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : The compound can modulate the activity of G protein-coupled receptors (GPCRs), which are crucial for numerous physiological responses .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Research has demonstrated that compounds derived from chromen structures exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 62.5 to 100 μg/mL .
Anticancer Potential
Chromene derivatives have been investigated for their anticancer effects. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study synthesized various chromen derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Antioxidant Studies : Another research project evaluated the antioxidant capacity of chromen-based compounds using DPPH and ABTS assays, showing significant free radical scavenging activities .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates and improved survival outcomes compared to controls, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
